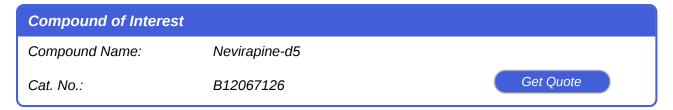


Application of Nevirapine-d5 in Drug Metabolism Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Nevirapine-d5**, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor Nevirapine, in drug metabolism and pharmacokinetic (DMPK) studies. The inclusion of deuterium atoms in the Nevirapine molecule makes it an invaluable tool, primarily as an internal standard for quantitative bioanalysis.

Introduction to Deuterated Standards in Drug Metabolism

Deuterium-labeled compounds, such as **Nevirapine-d5**, are stable isotope-labeled (SIL) analogs of drug molecules where one or more hydrogen atoms have been replaced by deuterium. The key advantage of using a SIL internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis is its ability to mimic the behavior of the unlabeled analyte during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for the correction of variability in sample preparation and matrix effects, leading to highly accurate and precise quantification of the parent drug and its metabolites in complex biological matrices.[1]

Application of Nevirapine-d5



The primary application of **Nevirapine-d5** is as an internal standard (IS) for the quantification of Nevirapine in biological samples such as plasma and hair.[2][3] Its chemical properties are nearly identical to Nevirapine, but it has a higher mass, allowing it to be distinguished by a mass spectrometer.

Experimental Protocols Quantitative Analysis of Nevirapine in Human Plasma using LC-MS/MS

This protocol describes a general procedure for the quantification of Nevirapine in human plasma using **Nevirapine-d5** as an internal standard.

- a. Materials and Reagents:
- Nevirapine reference standard
- Nevirapine-d5 (internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (deionized or Milli-Q)
- Human plasma (blank)
- b. Stock and Working Solutions:
- Nevirapine Stock Solution (1 mg/mL): Accurately weigh and dissolve Nevirapine in methanol.
- Nevirapine-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve Nevirapine-d5 in methanol.[2]
- Working Solutions: Prepare serial dilutions of the Nevirapine stock solution in 50% acetonitrile to create calibration standards and quality control (QC) samples. Prepare a



working solution of Nevirapine-d5 in 50% acetonitrile.[2]

- c. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 50 μL of the **Nevirapine-d5** internal standard working solution.
- Add 300 μL of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
- d. LC-MS/MS Analysis:
- LC System: UHPLC system
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 3 minutes)
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive electrospray ionization (ESI+)
- MRM Transitions:
 - Nevirapine: 267.0 > 225.9 m/z



• Nevirapine-d5: 272.0 > 227.0 m/z

e. Data Analysis:

- Generate a calibration curve by plotting the peak area ratio of Nevirapine to Nevirapine-d5
 against the nominal concentration of the calibration standards.
- Use a weighted (e.g., 1/x²) linear regression to fit the curve.
- Quantify the concentration of Nevirapine in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of Nevirapine using a deuterated internal standard.

Validation Parameter	Typical Value	Reference
Linearity Range	25 - 10,000 ng/mL	_
Lower Limit of Quantification (LLOQ)	25 ng/mL	_
Accuracy	98 - 106%	
Precision (CV%)	< 10%	_
Recovery	> 92%	

Analyte	Matrix	Linearity Range (ng/mL)	Internal Standard	Reference
Nevirapine	Human Plasma	37.5 - 5991	Nevirapine-d5	_
Nevirapine	Human Hair	0.25 - 100 (ng/mg)	Nevirapine-d5	

Nevirapine Metabolism Pathway



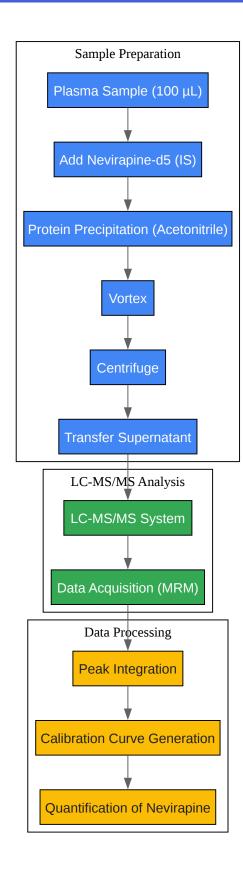




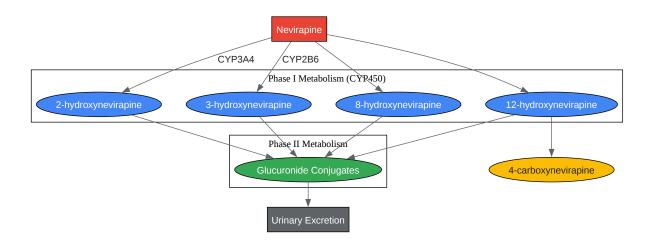
Nevirapine is extensively metabolized in the liver primarily by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6. The major metabolic pathways involve hydroxylation at the 2-, 3-, 8-, and 12-positions. These hydroxylated metabolites are then conjugated with glucuronic acid and excreted in the urine. The 12-hydroxynevirapine metabolite can be further oxidized to 4-carboxynevirapine.

Visualizations









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